molecular formula C7H8ClN B014550 4-Chloro-3-methylaniline CAS No. 7149-75-9

4-Chloro-3-methylaniline

Cat. No.: B014550
CAS No.: 7149-75-9
M. Wt: 141.6 g/mol
InChI Key: HIHCTGNZNHSZPP-UHFFFAOYSA-N
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Description

4-Chloro-3-methylaniline, also known as 4-Chloro-m-toluidine, is a halogenated aniline derivative. It is characterized by the presence of a chlorine atom at the fourth position and a methyl group at the third position on the benzene ring, with an amino group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

4-Chloro-3-methylaniline is a halogenated aniline

Mode of Action

The compound undergoes a diazotization reaction with fluoroboric acid to afford 4-chloro-3-tolylphosphonic acid and bis(4-chloro-3-tolyl)phosphinic acid . This suggests that the compound may act as a precursor in the synthesis of these acids, potentially influencing their associated biochemical pathways.

Biochemical Pathways

Given its transformation into 4-chloro-3-tolylphosphonic acid and bis(4-chloro-3-tolyl)phosphinic acid , it’s plausible that it may influence pathways involving these compounds.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-methylaniline interacts with various enzymes and proteins. For instance, it is utilized by Pseudomonas cepacia strain CMA1, which was isolated from soil . This strain degrades this compound, using it as the sole source of carbon, nitrogen, and energy .

Cellular Effects

It is known that Pseudomonas cepacia strain CMA1 can degrade this compound . This suggests that the compound may have some influence on cellular metabolism in this strain.

Molecular Mechanism

It is known to undergo diazotization reaction with fluoroboric acid . This reaction could potentially influence its interactions with biomolecules and its effects at the molecular level.

Metabolic Pathways

It is known to be utilized by Pseudomonas cepacia strain CMA1 as a source of carbon, nitrogen, and energy , suggesting that it may be involved in certain metabolic pathways in this strain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-methylaniline can be synthesized through the reduction of 2-chloro-5-nitrotoluene. The reduction process typically involves the use of a platinum catalyst and hydrogen gas under controlled temperature (85-120°C) and pressure (0.7-1.2 MPa) conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reduction reactions using similar conditions as mentioned above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-3-methylaniline is utilized in various scientific research applications:

Comparison with Similar Compounds

Comparison: 4-Chloro-3-methylaniline is unique due to the specific positioning of the chlorine and methyl groups, which affects its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions, making it suitable for specific applications in chemical synthesis and industrial processes .

Properties

IUPAC Name

4-chloro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHCTGNZNHSZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073377
Record name 4-Chloro-3-methylaniline
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Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-75-9
Record name 4-Chloro-3-methylaniline
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Record name 4-Chloro-3-methylaniline
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Record name 4-Chloro-3-methylaniline
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Record name 4-Chloro-3-methylaniline
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Record name Benzenamine, 4-chloro-3-methyl
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Record name 4-CHLORO-3-METHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the different positions of methyl and chlorine groups in phenylcarbamoylated β-cyclodextrin derivatives when separating flavonoid enantiomers?

A1: Research indicates that the position of electron-donating (methyl) and withdrawing (chlorine) groups in phenylcarbamoylated β-cyclodextrin derivatives significantly influences their enantioselectivity towards flavonoids. [] A study comparing two such derivatives, one with the chlorine at the 4th position and methyl at the 3rd position (CSP1) and the other with chlorine at the 5th and methyl at the 2nd position (CSP2), revealed that CSP1 exhibited higher enantioselectivity. This difference highlights the importance of spatial arrangement and electronic effects in chiral recognition, making CSP1 a potentially valuable tool in separating flavonoid enantiomers. []

Q2: How does 4-Chloro-3-methylaniline contribute to the antioxidant properties of novel oxime derivatives?

A2: While the provided research doesn't explicitly detail the mechanism of action, it suggests that the incorporation of this compound into the structure of oxime derivatives contributes to their overall antioxidant activity. [] These novel compounds demonstrated promising results in scavenging oxidative stress conditions, showing comparable and even superior activity to standard antioxidants like BHA, TBHQ, BHT, and Trolox. [] Further research is necessary to understand the specific interactions and contributions of this compound to the antioxidant properties.

Q3: Can this compound be metabolized by enzymes, and what implications does this have?

A3: Research has identified that the Arylamine N-acetyltransferase enzyme found in Vibrio vulnificus [(VIBVN)NAT] can utilize this compound as a substrate. [] This enzyme catalyzes the transfer of an acetyl group to the amine group of this compound. This metabolic transformation could potentially affect the compound's activity and fate within biological systems. Further studies are needed to explore the potential impact of this metabolic pathway on the compound's overall properties and behavior in various biological contexts. []

Q4: Are there spectroscopic techniques available to identify and characterize this compound?

A4: Yes, Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, combined with ab initio calculations, have been successfully employed to analyze and characterize this compound. [] These techniques provide valuable insights into the vibrational frequencies associated with specific bonds and functional groups within the molecule, allowing for its identification and structural characterization.

Q5: Is there a way to synthesize N-(4-Chloro-3-tolyl)-N′-methylurea using this compound?

A5: Research confirms that N-(4-Chloro-3-tolyl)-N′-methylurea can be synthesized by reacting this compound with N-methylurea in the presence of 1,2,4-trichlorobenzene as a solvent. [] This method achieved a conversion rate of 60% and a yield of 67%, demonstrating a viable synthetic pathway for this compound using this compound as a starting material. []

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